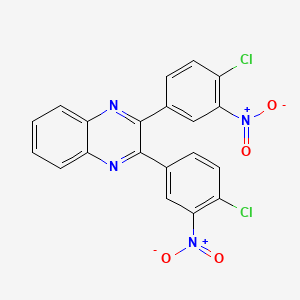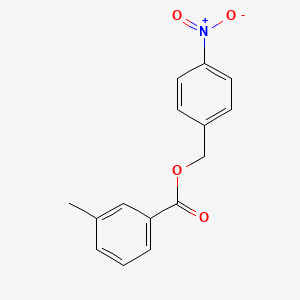
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline is a chemical compound with the molecular formula C20H10Cl2N4O4 and a molecular weight of 441.233 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline can be synthesized through the condensation of ortho-diamines with 1,2-diketones . One common method involves the reaction of 4-chloro-3-nitroaniline with 1,2-diketones under acidic conditions . The reaction typically requires a catalyst such as TS-1 (1 wt.%) to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
the general approach involves large-scale synthesis using the same condensation reactions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . Additionally, the compound can inhibit various enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-methoxyphenyl)quinoxaline
- 2,3-Bis(4-bromophenyl)quinoxaline
- 2,3-Bis(3-iodophenyl)quinoxaline
Uniqueness
2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for various applications compared to other quinoxaline derivatives .
Properties
CAS No. |
130711-05-6 |
|---|---|
Molecular Formula |
C20H10Cl2N4O4 |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
2,3-bis(4-chloro-3-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C20H10Cl2N4O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H |
InChI Key |
GICVKWUSVFLKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552644.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11552650.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11552658.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552677.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11552681.png)
![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
![4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11552686.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552696.png)
![4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11552708.png)
![[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11552714.png)
![N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552722.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552729.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11552734.png)
